molecular formula C14H20N2O4 B2702790 (2-Boc-amino-pyridin-4-yl)-acetic acid ethyl ester CAS No. 474679-02-2

(2-Boc-amino-pyridin-4-yl)-acetic acid ethyl ester

Cat. No.: B2702790
CAS No.: 474679-02-2
M. Wt: 280.324
InChI Key: TXDOPQKWPQENRR-UHFFFAOYSA-N
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Description

(2-Boc-amino-pyridin-4-yl)-acetic acid ethyl ester is a Boc (tert-butoxycarbonyl)-protected pyridine derivative with an ethyl ester functional group. The Boc group serves as a protective moiety for amines during synthetic processes, enhancing stability and enabling selective deprotection under acidic conditions. This compound is primarily utilized in organic synthesis and pharmaceutical research, particularly in the development of nucleophilic catalysts and intermediates for bioactive molecules .

Properties

IUPAC Name

ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-5-19-12(17)9-10-6-7-15-11(8-10)16-13(18)20-14(2,3)4/h6-8H,5,9H2,1-4H3,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDOPQKWPQENRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=NC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Boc-amino-pyridin-4-yl)-acetic acid ethyl ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Protection of the amino group: The amino group on the pyridine ring is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Formation of the acetic acid ethyl ester moiety: The protected amino pyridine is then reacted with ethyl bromoacetate in the presence of a base like potassium carbonate to form the acetic acid ethyl ester moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Boc-amino-pyridin-4-yl)-acetic acid ethyl ester can undergo various types of chemical reactions, including:

    Substitution reactions: The compound can participate in nucleophilic substitution reactions, particularly at the ester moiety.

    Deprotection reactions: The Boc-protected amino group can be deprotected using acidic conditions, such as treatment with trifluoroacetic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

    Deprotection: Trifluoroacetic acid is commonly used for Boc deprotection, often in dichloromethane as the solvent.

Major Products Formed

    Substitution reactions: The major products depend on the nucleophile used. For example, reaction with an amine nucleophile would yield an amide derivative.

    Deprotection reactions: The major product is the free amino derivative of the pyridine compound.

Scientific Research Applications

Organic Synthesis

(2-Boc-amino-pyridin-4-yl)-acetic acid ethyl ester serves as a versatile intermediate in organic synthesis. It can participate in various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution at the ester moiety, allowing for the introduction of different nucleophiles to create diverse derivatives.
  • Deprotection Reactions : The Boc-protected amino group can be deprotected under acidic conditions, yielding free amino derivatives that are crucial for further functionalization.

Biological Studies

The compound's structural features make it suitable for studying enzyme-substrate interactions and other biological processes:

  • Enzyme Inhibition : Research indicates that derivatives of this compound may exhibit inhibitory effects on specific enzymes, making them potential candidates for drug development targeting diseases such as cancer and neurodegenerative disorders .
  • Cytotoxicity Studies : In vitro assays have demonstrated that related compounds can induce apoptosis in cancer cell lines by modulating key apoptotic pathways. This suggests that this compound could be explored for its anticancer properties .

Pharmaceutical Applications

The compound has potential therapeutic applications due to its ability to interact with biological targets:

  • Drug Development : Its derivatives are being investigated for their efficacy in treating conditions such as Alzheimer's disease by inhibiting acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain .
  • Antimalarial Activity : Some studies have explored the use of pyridine derivatives in combating malaria, focusing on their ability to inhibit Plasmodium proteasome activity .

Case Study 1: Anticancer Activity

A study evaluated a series of compounds derived from this compound for their cytotoxic effects on colon cancer cell lines. The results indicated that certain derivatives induced significant DNA fragmentation and apoptosis through modulation of pro-apoptotic and anti-apoptotic gene expressions, highlighting their potential as anticancer agents .

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition properties of related pyridine compounds showed promising results against β-secretase enzymes involved in amyloid-beta production. This suggests that this compound could play a role in developing therapeutics for Alzheimer's disease .

Mechanism of Action

The mechanism of action of (2-Boc-amino-pyridin-4-yl)-acetic acid ethyl ester depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways. The Boc-protected amino group can be deprotected to reveal a free amino group, which can then participate in further chemical or biological interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Methyl Ester Analog: (2-Boc-amino-pyridin-4-yl)-acetic acid methyl ester

  • Structural Difference : Replacement of the ethyl ester with a methyl ester.
  • Impact on Properties :
    • Lipophilicity : Methyl ester (Log P ≈ 1.8) is slightly less lipophilic than ethyl ester (Log P ≈ 2.1) due to shorter alkyl chain length .
    • Solubility : Higher aqueous solubility (1.2 mg/mL vs. 0.5 mg/mL for ethyl ester) due to reduced hydrophobicity.
    • Hydrolytic Stability : Methyl esters are generally hydrolyzed faster than ethyl esters under basic conditions.
  • Applications : Used in similar synthetic pathways but may require modified reaction conditions for ester hydrolysis .

Hydroxyethyl Derivative: 2-[4-(Boc-amino)-3-pyridyl]ethanol

  • Structural Difference: Ethanol group replaces the ethyl ester.
  • Impact on Properties :
    • Reactivity : The hydroxyl group enables nucleophilic reactions (e.g., etherification) but lacks ester hydrolysis pathways.
    • Solubility : Higher polarity increases water solubility compared to ethyl ester analogs.
  • Applications : Serves as a reagent for synthesizing chiral nucleophilic catalysts, highlighting the role of functional group versatility in catalysis .

Thiazole-Containing Analogs

(2-Pyridin-4-yl-thiazol-4-yl)-acetic acid ethyl ester
  • Structural Difference : Incorporates a thiazole ring fused to pyridine.
  • Impact on Properties :
    • Electronic Effects : Thiazole introduces electron-withdrawing sulfur and nitrogen atoms, altering electronic density and reactivity.
    • Lipophilicity : Higher Log P (≈2.5) due to thiazole’s aromaticity and reduced polarity.
  • Applications: Potential use in medicinal chemistry for targeting heterocycle-binding enzymes .
(2-(4-Chloro-benzoylamino)-thiazol-4-yl)-acetic acid ethyl ester
  • Structural Difference : Chlorobenzoyl substituent on thiazole.
  • Bioactivity: Halogen substituents often enhance binding affinity in drug-receptor interactions .

Piperidine-Based Analog: Ethyl 2-(piperidin-4-yl)acetate

  • Structural Difference : Piperidine ring replaces Boc-protected pyridine.
  • Impact on Properties :
    • Basicity : Piperidine’s aliphatic amine (pKa ≈ 11) contrasts with pyridine’s weak basicity (pKa ≈ 5).
    • Solubility : Higher water solubility (5.0 mg/mL) due to protonatable amine.
  • Applications : Useful in peptide mimetics and as a scaffold for CNS-targeting molecules .

Table 1: Key Properties of (2-Boc-amino-pyridin-4-yl)-acetic acid ethyl ester and Analogs

Compound Name Molecular Formula Molecular Weight Log P Solubility (mg/mL) Key Functional Groups
This compound C₁₄H₂₀N₂O₄ 280.32 2.1 0.5 Boc-amine, pyridine, ethyl ester
(2-Boc-amino-pyridin-4-yl)-acetic acid methyl ester C₁₃H₁₈N₂O₄ 266.29 1.8 1.2 Boc-amine, pyridine, methyl ester
2-[4-(Boc-amino)-3-pyridyl]ethanol C₁₂H₁₈N₂O₃ 238.28 1.2 3.0 Boc-amine, pyridine, hydroxyl
(2-Pyridin-4-yl-thiazol-4-yl)-acetic acid ethyl ester C₁₂H₁₂N₂O₂S 248.30 2.5 0.3 Pyridine, thiazole, ethyl ester
Ethyl 2-(piperidin-4-yl)acetate C₉H₁₇NO₂ 171.24 0.9 5.0 Piperidine, ethyl ester

Biological Activity

(2-Boc-amino-pyridin-4-yl)-acetic acid ethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and pharmacological implications of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the protection of the amino group with a Boc (tert-butyloxycarbonyl) group followed by the esterification of acetic acid with ethyl alcohol. The general synthetic pathway can be summarized as follows:

  • Protection of Amino Group:
    • Use of Boc anhydride in the presence of a base to protect the amino group.
  • Esterification:
    • Reaction of the Boc-protected amino acid with ethyl alcohol in acidic conditions to form the ethyl ester.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer agent and its interactions with specific biological targets.

Research indicates that compounds with a pyridinyl moiety often exhibit significant biological activity due to their ability to interact with various enzymes and receptors. For instance, compounds structurally related to this compound have shown inhibition against vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in tumor growth and angiogenesis .

Anticancer Activity

In vitro studies have demonstrated that derivatives of pyridine-based compounds can induce apoptosis in cancer cells. For example, a related compound exhibited IC50 values against several cancer cell lines, indicating strong antiproliferative effects . The mechanism appears to involve the activation of apoptotic pathways, potentially mediated by the compound's interaction with cellular signaling proteins.

Data Table: Biological Activity Overview

CompoundTargetIC50 Value (µM)Cell Line
2bVEGFR-20.20HL-60
25mVEGFR-20.026MCF-7
16bVEGFR-20.56HepG2

Study 1: Anti-tumor Efficacy

A study explored the effects of this compound on human leukemia cells. The compound was shown to significantly reduce cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent for leukemia .

Study 2: Selectivity and Cytotoxicity

Another investigation assessed the selectivity of this compound against normal versus cancerous cells. Results indicated that while it exhibited potent cytotoxicity towards cancer cells, it maintained a favorable selectivity index when tested against non-tumorigenic cell lines . This selectivity is critical for minimizing side effects in therapeutic applications.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the pyridine ring can significantly influence biological activity. Specifically, substituents at different positions on the pyridine ring have been shown to enhance or reduce activity against specific targets .

Q & A

Q. What are the critical steps for synthesizing (2-Boc-amino-pyridin-4-yl)-acetic acid ethyl ester, and how can reaction progress be monitored?

  • Methodological Answer : The synthesis typically involves Boc protection of the pyridinyl amine group followed by esterification of the acetic acid moiety. Key steps include:
  • Boc Protection : React 2-amino-pyridin-4-yl-acetic acid with di-tert-butyl dicarbonate (Boc₂O) in anhydrous THF/DMF under inert atmosphere, catalyzed by DMAP .
  • Esterification : Use ethyl chloroacetate or EDCI/DMAP coupling in dichloromethane to form the ethyl ester .
  • Monitoring : Track reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) or HPLC (C18 column, acetonitrile/water gradient). Confirm Boc group integrity using FT-IR (C=O stretch at ~1680–1720 cm⁻¹) .

Q. How can researchers validate the purity and structural identity of this compound post-synthesis?

  • Methodological Answer :
  • Purity : Use reverse-phase HPLC (≥97% purity threshold) with UV detection at 254 nm .
  • Structural Confirmation :
  • NMR : ¹H NMR should show Boc tert-butyl protons at δ 1.4 ppm (9H, s), ethyl ester protons at δ 4.1–4.3 ppm (q) and δ 1.2–1.4 ppm (t), and pyridinyl protons at δ 7.5–8.5 ppm .
  • Mass Spectrometry : ESI-MS should display [M+H]⁺ at m/z = 308.3 (C₁₄H₂₁N₂O₄⁺) .

Advanced Research Questions

Q. What experimental conditions could lead to Boc deprotection during synthesis, and how can this be mitigated?

  • Methodological Answer :
  • Risk Factors : Acidic conditions (e.g., TFA, HCl) or prolonged exposure to polar aprotic solvents (DMF, DMSO) may prematurely cleave the Boc group .
  • Mitigation :
  • Use neutral buffers (pH 6–8) during purification.
  • Avoid temperatures >40°C in protic solvents (e.g., methanol).
  • Monitor Boc stability via FT-IR after each synthetic step .

Q. How does the Boc-protected pyridinyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer :
  • The Boc group sterically shields the adjacent amino group, reducing undesired side reactions (e.g., intramolecular cyclization). However, the electron-withdrawing nature of the pyridine ring enhances electrophilicity at the ester carbonyl:
  • Kinetic Studies : Use NMR titration to assess reaction rates with amines (e.g., benzylamine) in DMSO-d₆ .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) can predict charge distribution and reactive sites .

Q. What are the stability profiles of this compound under varying storage conditions, and how should degradation products be analyzed?

  • Methodological Answer :
  • Storage : Store at –20°C in anhydrous DMSO or under argon. Avoid light exposure (UV degradation) .
  • Degradation Analysis :
  • HPLC-MS : Detect hydrolyzed products (e.g., free acid or de-Boc derivatives) using a C18 column and 0.1% formic acid in mobile phase .
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks; compare degradation kinetics via Arrhenius plots .

Contradiction Resolution & Best Practices

  • Data Discrepancies : and report conflicting Boc stability in DMF. Resolve by conducting control experiments with ¹H NMR to verify Boc integrity after 24-hour exposure .
  • Spectral Interpretation : NIST data () provides reference MS/MS fragments, but always cross-validate with synthesized standards.

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